![molecular formula C15H11BrN2O3 B4019055 5-bromo-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4019055.png)
5-bromo-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
Overview
Description
The compound “5-bromo-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one” is a derivative of indole . Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. They are widely distributed in nature and are important in many biological processes.
Molecular Structure Analysis
Based on its name, this compound likely contains a bromine atom, a hydroxy group, a pyridinyl group, and an indole group . The exact structure would depend on the positions of these groups on the molecule.Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that this compound can undergo would depend on the positions and reactivities of its functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of “5-bromo-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one” could potentially be optimized to enhance its antiviral capabilities, making it a candidate for further research in this field.
Anti-inflammatory Properties
The indole nucleus is found in many synthetic drug molecules that possess anti-inflammatory activities. The compound could be investigated for its efficacy in reducing inflammation, which is a common pathological feature of various diseases .
Anticancer Research
Indole derivatives are known to bind with high affinity to multiple receptors, which can be beneficial in the development of anticancer drugs. The brominated and hydroxylated indole ring of the compound may interact with cancer cell receptors, potentially leading to new therapeutic possibilities .
Antimicrobial Effects
The biological activities of indole derivatives also extend to antimicrobial effects. Research into the antimicrobial potential of “5-bromo-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one” could lead to the development of new antibiotics or antiseptics .
Antidiabetic Applications
Indole derivatives have been explored for their antidiabetic effects. The compound’s interaction with biological systems could be studied to assess its potential in managing blood sugar levels and treating diabetes .
Neuroprotective Effects
Indoles have been associated with neuroprotection. The compound’s ability to cross the blood-brain barrier and its interaction with neurological pathways could be valuable in the treatment of neurodegenerative diseases .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-10-3-4-12-11(6-10)15(21,14(20)18-12)7-13(19)9-2-1-5-17-8-9/h1-6,8,21H,7H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUNZWYJNXMLJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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